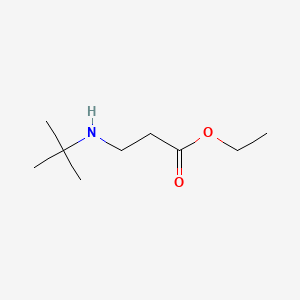

Ethyl 3-(tert-butylamino)propanoate

Description

Contextualization within Beta-Amino Ester Chemistry

Ethyl 3-(tert-butylamino)propanoate is a prime example of a β-amino ester, a class of organic compounds that are structural isomers of the proteinogenic α-amino acids. nih.gov Unlike α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group, β-amino acids and their ester derivatives have the amino group on the second carbon (the β-position) from the ester moiety. researchgate.net This seemingly small structural change leads to significant differences in their chemical and biological properties. nih.gov

β-Amino esters are considered crucial building blocks in organic synthesis. thieme-connect.com They are precursors to a wide array of biologically active molecules, including β-lactam antibiotics and potent enzyme inhibitors. researchgate.net Furthermore, peptides synthesized from β-amino acids, known as β-peptides, exhibit unique conformational properties, such as forming stable helical and sheet-like secondary structures. nih.govhilarispublisher.com A key advantage of these β-peptides is their remarkable resistance to proteolytic degradation by enzymes, which makes them attractive candidates for drug development. nih.gov

The synthesis of β-amino esters is a significant focus in organic chemistry. One of the most common and straightforward methods is the aza-Michael addition (conjugate addition) of an amine to an α,β-unsaturated ester. thieme-connect.comthieme-connect.comrsc.org This reaction, which can be promoted by various catalysts or even performed under solvent-free conditions, provides a direct route to the β-amino ester scaffold. thieme-connect.comrsc.org Research in this area continues to evolve, with studies focusing on developing more efficient, environmentally friendly ("green"), and asymmetric synthetic methods to produce enantiomerically pure β-amino esters. thieme-connect.comhilarispublisher.comnih.govacs.org The development of materials like covalent adaptable networks (CANs) from β-amino esters highlights their growing importance in polymer and materials science. uniupo.itrsc.org

Significance of the tert-Butylamino Moiety and Ethyl Ester Functionality in Chemical Synthesis

The chemical utility of this compound is defined by its two key functional groups: the tert-butylamino group and the ethyl ester group.

The tert-Butylamino Moiety:

The tert-butyl group, (CH3)3C-, is a bulky alkyl substituent that introduces significant steric hindrance around the nitrogen atom of the amino group. fiveable.me This steric bulk is a critical feature that chemists exploit to control reaction pathways.

Steric Hindrance and Selectivity: The bulkiness of the tert-butyl group makes the amine less nucleophilic compared to less hindered primary amines. fiveable.me This reduced reactivity can be advantageous, preventing unwanted side reactions and allowing for selective transformations at other sites in a molecule.

Basicity and Inductive Effect: Despite the steric hindrance, tert-butylamine (B42293) is a relatively strong base. This is due to the electron-donating inductive effect of the three methyl groups, which increases electron density on the nitrogen atom and stabilizes the corresponding conjugate acid. fiveable.me

Synthetic Building Block: The tert-butylamino group is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. fiveable.mewikipedia.org It is used as an intermediate in the production of rubber accelerators and various pesticides. wikipedia.org In medicinal chemistry, it can serve as a counterion for drug substances, as seen with perindopril (B612348) erbumine. wikipedia.org Recent research has also highlighted its role as a bifunctional additive in nickel-catalyzed cross-coupling reactions, acting as both a ligand and a base to facilitate the formation of carbon-heteroatom bonds under mild conditions. acs.org

The Ethyl Ester Functionality:

Esters are a fundamental functional group in organic chemistry, serving as important intermediates in synthesis and being prevalent in nature. solubilityofthings.compcc.eu The ethyl ester, specifically, is one of the most commonly used ester groups.

Reactivity and Stability: Esters are generally less reactive than other carboxylic acid derivatives like acid chlorides, making them stable enough to be handled easily and even used as solvents (e.g., ethyl acetate). libretexts.orgfiveable.me However, they are still sufficiently reactive to undergo key transformations.

Nucleophilic Acyl Substitution: The ethyl ester can undergo nucleophilic acyl substitution reactions. This includes hydrolysis (cleavage by water) to yield the corresponding carboxylic acid and ethanol (B145695), and aminolysis (reaction with an amine) to form an amide. libretexts.org Base-promoted hydrolysis, known as saponification, is an irreversible process that produces a carboxylate salt. pcc.eulibretexts.org

Synthetic Versatility: The ethyl ester group is a versatile handle for chemical modification. It can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to form a primary alcohol. libretexts.orgfiveable.me This reactivity makes esters crucial intermediates in the synthesis of a wide range of more complex organic molecules. solubilityofthings.com

Historical Development of Related Chemical Entities and Their Methodological Contributions

The study of this compound is rooted in the broader historical development of β-amino acid chemistry, which dates back to the early 20th century. numberanalytics.com For many years, β-amino acids were primarily viewed as non-proteinogenic curiosities. However, significant interest in their synthesis and applications has grown over the past few decades, driven by advances in synthetic organic chemistry and biotechnology. nih.govnumberanalytics.com

Early work on β-amino acids and related polymers like Nylon-3 began as early as the 1960s, but initial efforts did not provide deep insights into their structural or biological properties. nih.gov A major turning point was the discovery of numerous natural products containing β- and γ-amino acid components, many of which exhibited potent physiological or even toxic activities. rsc.org This spurred chemists to develop new synthetic methods to access these valuable compounds.

Several classical and modern synthetic methodologies have been crucial in the development of this field:

Arndt-Eistert Homologation: This method provides a way to convert an α-amino acid into its corresponding β-amino acid, effectively lengthening the carbon chain by one methylene (B1212753) unit. numberanalytics.com

Mannich Reaction: A multicomponent reaction that can be used to synthesize β-amino compounds. numberanalytics.com

Conjugate Addition (Michael Addition): The addition of nucleophiles, particularly nitrogen nucleophiles (aza-Michael addition), to α,β-unsaturated carbonyl compounds became one of the most powerful and widely used strategies for the asymmetric synthesis of β-amino carbonyl derivatives. thieme-connect.comacs.orgnumberanalytics.com The development of chiral auxiliaries, such as pseudoephedrine, and various catalysts has enabled the preparation of chiral, non-racemic β-amino esters with high yields and enantioselectivities. nih.govacs.org

The evolution of these synthetic methods has not only provided access to a vast library of β-amino acids and esters but has also contributed fundamentally to the broader field of organic synthesis. The ongoing research into creating novel β-peptides and other functional molecules from these building blocks continues to open new frontiers in medicinal chemistry, materials science, and molecular engineering. hilarispublisher.comnumberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(tert-butylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-7-10-9(2,3)4/h10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBYLBKVCAGYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Tert Butylamino Propanoate

Direct Synthetic Routes

Direct synthesis of ethyl 3-(tert-butylamino)propanoate primarily involves the formation of a carbon-nitrogen bond through the addition of an amine to an activated alkene.

Aza-Michael Addition Reactions

The Aza-Michael addition, a type of conjugate addition, is a prominent and widely utilized method for synthesizing β-amino esters like this compound. mdpi.comresearchgate.net This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net

The most direct and atom-economical approach for the synthesis of this compound is the Michael addition of tert-butylamine (B42293) to ethyl acrylate (B77674). mdpi.combiomedfrontiers.org This reaction can be influenced by various factors, including reaction conditions and the use of catalysts.

The efficiency of the Aza-Michael addition of tert-butylamine to ethyl acrylate is significantly impacted by the reaction conditions. Research has explored both solvent-free and solvent-based systems to optimize the yield and selectivity of the desired product.

Solvent-free conditions are often favored from a green chemistry perspective, as they reduce waste and can lead to higher reaction rates. mdpi.combiomedfrontiers.org In some cases, reactions are carried out with catalysts to enhance efficiency. biomedfrontiers.org The use of ethanol (B145695) as a solvent has also been investigated, providing an alternative to solvent-free methods. The choice of solvent or the decision to proceed without one can influence reaction times and the need for purification.

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

| tert-Butylamine | Ethyl Acrylate | Solvent-free, Acidic Alumina (B75360) | High | mdpi.combiomedfrontiers.orgnih.gov |

| tert-Butylamine | Diethyl vinylphosphonate | Water, 20°C | 68% (after 70h) | scribd.com |

| tert-Butylamine | Diethyl vinylphosphonate | Water, 100°C | 100% (after 180 min) | researchgate.net |

This table presents a selection of reported reaction conditions and yields. The specific yield can vary based on the precise parameters of the experiment.

To improve the rate and selectivity of the Aza-Michael addition, various catalytic systems have been employed. These catalysts can be broadly categorized and play a crucial role in facilitating the reaction, often under milder conditions.

Michael Addition of tert-Butylamine to Ethyl Acrylate

Catalytic Systems and Their Influence on Reaction Efficiency

Acidic alumina has emerged as a practical and effective heterogeneous catalyst for the Aza-Michael addition of amines to Michael acceptors. mdpi.combiomedfrontiers.orgnih.gov Its use offers several advantages, including high selectivity for the mono-adduct, environmentally friendly solventless conditions, and ease of recovery and reuse. mdpi.combiomedfrontiers.org Studies have shown that using acidic alumina can lead to high yields of the desired β-amino esters. mdpi.combiomedfrontiers.orgnih.gov The catalytic activity of acidic alumina is attributed to its acidic sites, which activate the Michael acceptor. tandfonline.com

| Catalyst | Reactants | Solvent | Key Findings | Reference |

| Acidic Alumina | Primary Amines and Ethyl Acrylate | Solvent-free | High selectivity for mono-adducts, good to excellent yields. | mdpi.combiomedfrontiers.orgnih.gov |

| Iodine on Acidic Alumina | Diethylamine and Dimethyl Itaconate | Not specified | Effective, heterogeneous, reusable catalyst, reduced reaction time. | nih.gov |

| Silica-supported Aluminum Chloride | Various Amines and Methyl Acrylate | Solvent-free | Excellent yields, reusable catalyst. | tandfonline.com |

This table highlights the use of alumina-based catalysts in Aza-Michael additions.

Anion exchange resins have also been utilized as catalysts in Aza-Michael additions. While specific data on the use of anion exchange resins for the synthesis of this compound is not detailed in the provided search results, they are a known class of catalysts for this type of reaction. These resins typically function by activating the amine nucleophile, thereby promoting the addition to the Michael acceptor.

Esterification and Amination Pathways

A conventional and straightforward route to this compound is the nucleophilic substitution of an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate, with tert-butylamine. In this SN2 reaction, the nitrogen atom of tert-butylamine acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion.

The reaction is typically carried out in a suitable solvent, and often in the presence of a non-nucleophilic base to neutralize the hydrogen halide (e.g., HBr or HCl) that is formed as a byproduct. Alternatively, an excess of tert-butylamine can be used to serve as both the nucleophile and the base. The steric bulk of the tert-butyl group can slow the reaction rate compared to less hindered primary amines, potentially requiring elevated temperatures to achieve a reasonable conversion.

When starting from the corresponding amino acid, 3-(tert-butylamino)propanoic acid, the target ester can be prepared via esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The acid catalyst serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and it protonates the amino group, converting it into an ammonium (B1175870) salt. This prevents the basic nitrogen atom from interfering with the reaction. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of ethanol is used, and often, the water formed during the reaction is removed. chemguide.co.uk Studies on the esterification of propanoic acid with various alcohols show that reaction parameters like temperature and the molar ratio of alcohol to acid significantly influence the reaction rate and final yield. ceon.rsresearchgate.netabo.fi

| Temperature (°C) | Conversion after 30 min (%) | Conversion after 210 min (%) |

|---|---|---|

| 35 | 42.3 | 83.7 |

| 45 | 64.1 | 91.2 |

| 55 | 75.8 | 95.4 |

| 65 | 85.6 | 96.9 |

Multicomponent Reaction Strategies

Integration of Isocyanide Chemistry in the Synthesis of this compound Precursors

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally powerful tools in organic synthesis for rapidly building molecular complexity. nih.govnih.gov These reactions can be strategically employed to generate precursors that can be converted into this compound.

The Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, produces a dipeptide-like α-acylamino amide product. beilstein-journals.org By carefully selecting the four components, a precursor to the target β-amino ester can be synthesized. For instance, a bifunctional starting material, such as a β-amino acid, can be used as the amine and acid component in an Ugi four-center, three-component reaction (U-4C-3CR) with an aldehyde and an isocyanide to form β-lactam structures, which are versatile intermediates. nih.govbeilstein-journals.org

A more direct application of isocyanide chemistry for a precursor involves the reaction of tert-butyl isocyanide with ethyl bromoacetate (B1195939) under visible-light photocatalysis. This reaction does not yield the target compound directly but instead forms Ethyl 3-(tert-butylamino)-3-oxopropanoate. This α-keto-β-amino ester is a valuable precursor which could subsequently be reduced (e.g., through catalytic hydrogenation or chemical reduction of the keto group) to afford the final this compound product.

Mechanistic Investigations of Multicomponent Reaction Pathways

The synthesis of this compound is often achieved through a multicomponent reaction, specifically the aza-Michael addition. This reaction involves the conjugate addition of an amine, in this case, tert-butylamine, to an α,β-unsaturated carbonyl compound, ethyl acrylate. ijrar.orgderpharmachemica.com The fundamental mechanism of this 1,4-conjugate addition is a cornerstone for forming the carbon-nitrogen bond central to the product's structure. ijrar.org

Scope and Limitations of Multicomponent Approaches

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules from simple starting materials in a single synthetic operation. nih.govtcichemicals.com The aza-Michael addition for synthesizing β-amino esters, including this compound, demonstrates a broad substrate scope. ijrar.orgmdpi.com Various primary and secondary aliphatic and aromatic amines can be successfully reacted with a range of Michael acceptors like acrylates, acrylonitriles, and acrylamides. mdpi.comresearchgate.net

However, the scope of these reactions is not without limitations. Steric hindrance can play a significant role. For example, increasing steric crowding on the alpha-carbon of the amine can influence the reaction outcome, sometimes favoring mono-addition products over di-addition. ijrar.org While many MCRs are known for their insensitivity to steric interference, highly hindered reactants can still pose a challenge. thieme.de Furthermore, the reactivity of the Michael acceptor is crucial; less reactive acceptors may require longer reaction times or more forcing conditions. mdpi.com The choice of catalyst is also critical, as an inappropriate catalyst may lead to low yields or the formation of side products. ijrar.org Some reactions may also be limited by the need for specific solvents or temperature control to achieve optimal results. nih.gov

Table 1: Scope of Michael Acceptors in Aza-Michael Addition This table illustrates the versatility of the aza-Michael reaction with various acceptors.

| Michael Acceptor | Product Type | Typical Yields | Reference |

|---|---|---|---|

| Ethyl Acrylate | β-Amino Ester | Good to Excellent | mdpi.com |

| Methyl Acrylate | β-Amino Ester | Good to Excellent | mdpi.com |

| Acrylonitrile | β-Amino Nitrile | Excellent | mdpi.com |

| Acrylamide | β-Amino Amide | Good to Excellent | mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is a significant area of research, aiming to develop more environmentally benign and sustainable processes. rsc.org

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of β-amino compounds via the aza-Michael addition has been successfully conducted under solvent-free, or neat, conditions. ijrar.orgresearchgate.net Performing the reaction without a solvent can lead to higher product yields and may prevent side reactions such as the self-condensation of the acrylate. ijrar.org Acidic alumina has been employed as a heterogeneous catalyst in solventless aza-Michael reactions, offering the advantage of easy separation and potential for recycling. mdpi.comresearchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgprimescholars.com The aza-Michael addition is an addition reaction, which is inherently atom-economical as, ideally, all atoms from the reactants are incorporated into the product, generating no by-products. libretexts.orgrsc.org The percent atom economy can be calculated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

For the synthesis of this compound from tert-butylamine and ethyl acrylate, the reaction demonstrates high atom economy. Reaction Mass Efficiency (RME) is another metric that provides a more realistic view of a process's greenness by considering the masses of all reactants, including any reagents and solvents, relative to the mass of the product. greenchemistry-toolkit.org

Table 2: Theoretical Atom Economy Calculation This table shows the calculation for the ideal atom economy of the synthesis of this compound.

| Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| tert-Butylamine | C₄H₁₁N | 73.14 |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 |

| Product | ||

| This compound | C₉H₁₉NO₂ | 173.25 |

| Calculation | ||

| Atom Economy | (173.25 / (73.14 + 100.12)) * 100 | 100% |

Catalytic Green Synthesis Approaches

The use of catalysts is a fundamental pillar of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially recycled. In the synthesis of this compound, various catalytic approaches have been explored to improve the green credentials of the process.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Tert Butylamino Propanoate

Ester Functional Group Reactivity

The ester group in Ethyl 3-(tert-butylamino)propanoate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to its role as a synthetic intermediate.

Hydrolysis Reactions: Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester bond by reaction with water, a process that can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. The reaction is an equilibrium process where the ester is heated with water in the presence of a strong acid catalyst, yielding a carboxylic acid and an alcohol. libretexts.org For this compound, this would result in 3-(tert-butylamino)propanoic acid and ethanol (B145695).

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The ester is treated with a strong base, such as sodium hydroxide, which acts as a nucleophile. The reaction produces a carboxylate salt and an alcohol. libretexts.org In the case of this compound, saponification yields the corresponding carboxylate salt and ethanol. unipi.it Studies on similar amino-esters have shown they can undergo significant hydrolysis, which underscores the reactivity of this functional group. rsc.org

Table 1: Products of this compound Hydrolysis

| Hydrolysis Type | Reagents | Products |

|---|---|---|

| Acidic | Water, Acid Catalyst (e.g., H₂SO₄) | 3-(tert-butylamino)propanoic acid, Ethanol |

Reduction to Alcohols: Reductive Agents and Chemoselectivity

The ester functionality can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. It reduces the ester to two alcohol products by first converting the ester to an aldehyde, which is then further reduced.

For this compound, reduction with a strong hydride agent like LiAlH₄ would be expected to yield 3-(tert-butylamino)propan-1-ol (B2610560) and ethanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used in the presence of specific additives or under harsher conditions. The chemoselectivity of the reduction allows the ester group to be targeted while the amine group remains intact, provided it is protonated or protected. The reduction of a structurally similar tert-butyl amino propanoate derivative to its corresponding amino alcohol has been documented using reagents like lithium aluminum hydride.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The reaction is an equilibrium that can be driven to completion by using a large excess of the new alcohol or by removing one of the products. masterorganicchemistry.com

For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would produce Mthis compound and ethanol. This process is synthetically useful for modifying the ester group to alter the physical or chemical properties of the molecule. masterorganicchemistry.com Lipase-catalyzed transesterification has also been shown to be effective for similar esters, offering a milder, more selective alternative to chemical catalysis. researchgate.net

Table 2: Example of Transesterification

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester | Byproduct |

|---|

Claisen Condensation and Related Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org The reaction requires an ester with α-hydrogens, which are protons on the carbon adjacent to the ester carbonyl. This compound possesses these α-hydrogens on the methylene (B1212753) group (-CH₂-COOEt) and can therefore act as a nucleophile after deprotonation by a strong base like sodium ethoxide. libretexts.orgchegg.com

In a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of a second, non-enolized ester molecule. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate results in the formation of a β-keto ester. libretexts.org For the self-condensation of this compound, the product would be a β-keto ester bearing a 3-(tert-butylamino) group. The reaction is typically performed using a base whose alkoxide matches the alcohol portion of the ester (e.g., sodium ethoxide with an ethyl ester) to prevent transesterification as a side reaction. youtube.com

Amine Functional Group Reactivity

The secondary amine in this compound is a key site of reactivity, functioning as both a base and a nucleophile.

Nucleophilic Substitution Reactions Involving the Amine

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic. As such, it can readily participate in nucleophilic substitution reactions with various electrophiles. semanticscholar.org

Common reactions include alkylation and acylation. For example, the amine can be alkylated by reacting it with an alkyl halide, such as methyl iodide, to form a tertiary amine. vulcanchem.com Acylation can be achieved by treating the amine with an acyl chloride or an acid anhydride (B1165640) to form an N-substituted amide. This reaction is often used in the synthesis of more complex molecules, such as peptoids, where the tert-butylamino group is a recurring structural motif. unipi.it The nucleophilicity of the amine is fundamental to its role in aza-Michael additions, where it adds to α,β-unsaturated carbonyl compounds. unipi.it

Table 3: Common Nucleophilic Substitution Reactions of the Amine Group

| Reaction Type | Electrophile | Product Functional Group |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

Acylation and Sulfonylation of the Secondary Amine

The secondary amine of this compound is available for nucleophilic attack, allowing it to undergo acylation and sulfonylation reactions.

Acylation: The nitrogen atom can be acylated to form N-substituted amides. For instance, in the synthesis of peptoid structures, the secondary amine can be acylated with reagents like acryloyl chloride in the presence of a base such as triethylamine. unipi.it This reaction typically proceeds by the nucleophilic addition of the amine to the acyl chloride, followed by elimination of HCl, which is neutralized by the base. Another example involves the reaction with ethyl bromoacetate (B1195939), where the amine displaces the bromide to form a tertiary amine, ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate. vulcanchem.com

Sulfonylation: While specific examples for the sulfonylation of this compound are not prevalent in the provided literature, the general reactivity of secondary amines suggests they can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form the corresponding sulfonamides. This reaction is a standard method for protecting or derivatizing secondary amines.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acryloyl Chloride / Triethylamine | N-Acryloyl derivative |

| Acylation | Ethyl bromoacetate | Tertiary amine |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

Oxidation Reactions of the Amine Moiety

The amine moiety of this compound can undergo oxidation, although the specific products are highly dependent on the oxidizing agent and reaction conditions. Generally, secondary amines can be oxidized to a variety of products, including hydroxylamines, nitrones, or through more complex pathways leading to fragmentation.

Research on related tert-butyl amino propanoate derivatives indicates that the amino group can participate in various reactions, including substitution. While direct oxidation of the amine in this compound is not explicitly detailed, the principles of amine chemistry suggest that controlled oxidation could lead to N-oxides or other oxidized species. However, strong oxidizing agents might lead to the degradation of the molecule.

Beta-Carbon Reactivity and Derivatives

The carbon atom at the beta-position relative to the ester's carbonyl group also presents a site for chemical transformations.

Functionalization at the beta-carbon of α,β-unsaturated carbonyl compounds is a known synthetic strategy. researchgate.net For a saturated system like this compound, direct functionalization is less straightforward. However, derivatization can create pathways for beta-carbon reactivity. For example, the synthesis of (E)-ethyl-3-(tert-butylamino)-3-(phenylimino)propanoate involves the creation of an imine at the beta-position, which introduces new reactivity at that site. rsc.org This imine can then potentially undergo further reactions. In a different synthetic route, a related compound, ethyl 3-(tert-butylamino)-2-chloro-2-(chloromethyl)propanoate, demonstrates reactivity that leads to the formation of an azetidine (B1206935) ring, involving the carbons adjacent to the amine. clockss.org

This compound, as a secondary amine, can react with carbon dioxide in the presence of water. semanticscholar.org This reaction is of interest in the context of "switchable hydrophilicity solvents," where the amine's polarity is changed by the addition or removal of CO2. semanticscholar.orgrsc.org

Secondary amines have two potential pathways for reacting with CO2:

Bicarbonate Salt Formation: The amine acts as a Brønsted base, and in the presence of water and CO2 (carbonic acid), it becomes protonated to form an ammonium (B1175870) bicarbonate salt. semanticscholar.org

Carbamate (B1207046) Salt Formation: The amine can act as a nucleophile and attack CO2 directly to form a carbamic acid, which is then deprotonated by a second molecule of amine to yield an ammonium carbamate salt. semanticscholar.org

For this compound, the bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This hindrance makes the direct nucleophilic attack on CO2 to form a carbamate less favorable. semanticscholar.orgrsc.org As a result, the bicarbonate salt formation pathway is dominant. rsc.org 13C NMR studies on similar sterically hindered secondary amines confirm the presence of bicarbonate ions (peak near 162 ppm) and the absence of carbamate ions (which would appear near 165 ppm) after treatment with carbonated water. rsc.org

| Salt Type | Formation Pathway | Influencing Factor | 13C NMR Signal (ppm) |

| Bicarbonate Salt | Amine acts as Brønsted base with H2CO3 | Dominant for sterically hindered amines | ~162 |

| Carbamate Salt | Nucleophilic attack of amine on CO2 | Favored for sterically unhindered amines | ~165 |

Structural and Spectroscopic Elucidation of Ethyl 3 Tert Butylamino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 3-(tert-butylamino)propanoate, NMR studies are instrumental in confirming its molecular structure.

Detailed ¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals allow for the unambiguous assignment of each proton.

The spectrum typically exhibits a triplet corresponding to the methyl protons (CH₃) of the ethyl group, deshielded by the adjacent oxygen atom. The methylene (B1212753) protons (CH₂) of the ethyl group appear as a quartet due to coupling with the methyl protons. The protons of the tert-butyl group give rise to a sharp singlet, as they are all chemically equivalent and have no adjacent protons to couple with. The two methylene groups of the propanoate backbone appear as distinct multiplets, often as triplets, due to coupling with each other. The N-H proton of the secondary amine is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | CH₃ (ethyl) |

| ~4.12 | Quartet | 2H | OCH₂ (ethyl) |

| ~1.05 | Singlet | 9H | C(CH₃)₃ (tert-butyl) |

| ~2.45 | Triplet | 2H | CH₂COO |

| ~2.80 | Triplet | 2H | NCH₂ |

| Variable | Broad Singlet | 1H | NH |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the NMR analysis.

Comprehensive ¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The carbonyl carbon of the ester group is typically found at the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The carbons of the ethyl group and the tert-butyl group also show characteristic chemical shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~60 | OCH₂ (ethyl) |

| ~50 | C(CH₃)₃ (tert-butyl quaternary) |

| ~40 | NCH₂ |

| ~35 | CH₂COO |

| ~28 | C(CH₃)₃ (tert-butyl methyls) |

| ~14 | CH₃ (ethyl) |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the NMR analysis.

Advanced NMR Techniques: COSY, HSQC, HMBC for Full Structural Confirmation

To unequivocally confirm the structure of this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the propanoate backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the triplet at ~1.25 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~14 ppm in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of quaternary carbons and functional groups. For example, correlations would be observed between the protons of the ethyl group and the ester carbonyl carbon, and between the tert-butyl protons and the nitrogen-bearing carbon of the propanoate backbone.

Conformational Analysis via NMR Spectroscopic Data

The conformational preferences of this compound can be inferred from NMR data. The coupling constants between the methylene protons of the propanoate backbone can provide insight into the dihedral angles and the preferred staggered or eclipsed conformations. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, offering clues about the molecule's three-dimensional structure in solution. The bulky tert-butyl group is expected to significantly influence the conformational equilibrium, favoring orientations that minimize steric hindrance.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its ester and secondary amine functionalities.

The most prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine usually appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The N-H bending vibration can be observed around 1550-1650 cm⁻¹. The C-O stretching vibrations of the ester group give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule are observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 | N-H | Stretch |

| ~2850-3000 | C-H | Stretch |

| ~1730-1750 | C=O (ester) | Stretch |

| ~1550-1650 | N-H | Bend |

| ~1000-1300 | C-O (ester) | Stretch |

Theoretical and Computational Investigations of Ethyl 3 Tert Butylamino Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 3-(tert-butylamino)propanoate. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure and energy.

Geometry Optimization and Conformational Analysis

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are utilized to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. A comprehensive conformational analysis is crucial as the molecule possesses several rotatable bonds, leading to various possible spatial arrangements (conformers) that can influence its physical and chemical behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of this compound is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Electron-rich regions, susceptible to electrophilic attack. |

| LUMO | Data not available | Electron-deficient regions, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the this compound molecule. researchgate.netyoutube.com This map is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net Color-coding is used to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions with near-zero potential. youtube.com For this compound, the oxygen atoms of the ester group and the nitrogen atom of the amino group are expected to be electron-rich (red), while the hydrogen atoms bonded to the nitrogen and the carbons adjacent to electronegative atoms would be electron-poor (blue).

Fukui Functions and Local Reactivity Descriptors

Fukui functions offer a more quantitative method for identifying reactive sites within the molecule. These functions are derived from changes in electron density as electrons are added to or removed from the molecule. They help to pinpoint the specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of local reactivity than MEP maps alone.

Spectroscopic Property Predictions

Computational methods can also predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models.

Computational NMR Chemical Shift Predictions

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These predictions are based on the calculated magnetic shielding of each nucleus in the optimized molecular geometry. By comparing the computed chemical shifts with experimentally obtained spectra, researchers can confirm the molecule's structure and conformation in solution.

Vibrational Frequencies and IR/Raman Spectra Simulation

The vibrational properties of this compound can be thoroughly investigated using computational methods, which provide a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. These simulations are crucial for understanding the molecule's structure and bonding.

Methodology:

Density Functional Theory (DFT) is a robust method for calculating the vibrational frequencies of organic molecules. nih.govresearchgate.netsemanticscholar.org A common approach involves geometry optimization of the molecule's ground state, followed by the calculation of the harmonic vibrational frequencies. The choice of the functional and basis set is critical for obtaining accurate results. For molecules containing nitrogen and oxygen, functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are often employed to account for electron correlation and polarization effects. scispace.com

Once the vibrational frequencies are calculated, the corresponding IR intensities and Raman activities can also be determined. IR intensities are related to the change in the dipole moment during a vibration, while Raman activities are related to the change in polarizability. These calculated values allow for the generation of simulated IR and Raman spectra, which can be compared with experimental data for validation. cardiff.ac.ukarxiv.org

Expected Spectral Features:

Based on the functional groups present in this compound, the following vibrational modes would be expected and could be assigned using computational analysis:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹, characteristic of the ester carbonyl group. nih.govresearchgate.net

N-H Bending and Stretching: The secondary amine group would exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds would appear in the fingerprint region of the spectrum.

C-H Stretching and Bending: The ethyl and tert-butyl groups would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

A simulated data table for a hypothetical analysis of this compound is presented below to illustrate the expected output from such a calculation.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| N-H Stretch | 3450 | Medium | Weak |

| C-H Stretch (asymmetric) | 2980 | Strong | Strong |

| C-H Stretch (symmetric) | 2890 | Strong | Strong |

| C=O Stretch | 1735 | Very Strong | Medium |

| N-H Bend | 1580 | Medium | Weak |

| CH₂ Scissoring | 1460 | Medium | Medium |

| C-N Stretch | 1250 | Medium | Weak |

Mechanistic Pathways of Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways that may be difficult to study experimentally. researchgate.netuokerbala.edu.iq

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. fossee.in

Methodology:

Various computational algorithms can be used to locate transition state geometries. These methods typically involve starting with an initial guess of the transition state structure and then optimizing it to find a first-order saddle point on the potential energy surface. This is a point with one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. libretexts.org Once the transition state is located, its energy can be calculated to determine the activation energy of the reaction.

For reactions involving this compound, key transformations for investigation could include its synthesis, hydrolysis, or reactions at the amino group. For instance, in a nucleophilic substitution reaction, the transition state would involve the partial formation and breaking of bonds.

By mapping out the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction. khanacademy.org

Methodology:

The energies of all stationary points on the potential energy surface are calculated using a high level of theory and a large basis set to ensure accuracy. From the energy profile, the activation energies for each step of the reaction can be determined.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +30.0 |

This hypothetical profile suggests a two-step reaction mechanism with the second step being rate-determining due to its higher activation energy.

Advanced Applications of Ethyl 3 Tert Butylamino Propanoate in Chemical Sciences

Role as a Switchable-Hydrophilicity Solvent (SHS)

Switchable-hydrophilicity solvents (SHSs) are a class of "smart" solvents that can reversibly change their miscibility with water in response to an external trigger. rsc.orgresearchgate.net Ethyl 3-(tert-butylamino)propanoate is a notable example of a tertiary amine-based SHS, offering a greener alternative to volatile organic compounds for processes requiring solvent removal, such as extractions and reaction workups. rsc.org

The fundamental principle behind the switchable hydrophilicity of this compound lies in its ability to undergo a reversible acid-base reaction triggered by carbon dioxide (CO2). neu.edu.tr In its neutral, non-protonated form, the compound is a hydrophobic liquid, poorly miscible with water, leading to a biphasic mixture. rsc.orgrsc.org

Upon the introduction of CO2 into a biphasic mixture of the solvent and water, the CO2 dissolves and forms carbonic acid (H2CO3). The tertiary amine group of this compound acts as a base and is protonated by the carbonic acid. This reaction converts the neutral, hydrophobic amine into its hydrophilic ammonium (B1175870) bicarbonate salt. rsc.orgneu.edu.tr This ionic salt is readily soluble in water, causing the entire mixture to transition from a two-phase system to a single, homogeneous (monophasic) solution. neu.edu.trrsc.org The process can be reversed by removing the CO2, which shifts the equilibrium back, reforming the hydrophobic amine and causing it to separate from the aqueous phase. europa.eu

The reaction of amines with CO2 in water can proceed through two primary pathways: the formation of a bicarbonate salt or the formation of a carbamate (B1207046) salt. The specific pathway is highly dependent on the structure of the amine, particularly the steric hindrance around the nitrogen atom.

For this compound, which is a sterically hindered tertiary amine due to the bulky tert-butyl group, the dominant mechanism is the formation of a bicarbonate salt. rsc.orgrsc.org The reaction proceeds as follows:

CO2 Hydration: CO2(g) + H2O(l) ⇌ H2CO3(aq)

Protonation: R3N(org) + H2CO3(aq) ⇌ [R3NH]+[HCO3]-(aq)

Spectroscopic evidence, specifically 13C NMR, confirms this pathway. The peak associated with the bicarbonate ion appears near 162 ppm, while the signal for a carbamate ion, which would appear around 165 ppm, is absent in the spectra of carbonated mixtures of sterically hindered amines. rsc.org This indicates that the formation of carbamate salts is either not occurring or the resulting carbamates are rapidly hydrolyzed. researchgate.netrsc.org This contrasts with sterically unhindered secondary amines, which can form both bicarbonate and carbamate salts. rsc.org

The molecular architecture of this compound is critical to its function as an effective SHS.

Tertiary Amine Group : This functional group provides the necessary basicity (pKaH ≈ 10.09) to react with the weak carbonic acid formed from CO2 and water. neu.edu.trrsc.org

Tert-Butyl Group : The significant steric bulk of the tert-butyl group is a key design feature. It effectively shields the nitrogen atom, preventing the formation of carbamates, which can complicate the switching process and potentially require more energy to reverse. rsc.orgrsc.org

Ester Group Spacing : Research has shown that for amino esters to exhibit switchable miscibility, the ester functional group must be positioned at least three carbons away from the tertiary amine. rsc.org This spacing is present in this compound and is crucial for preventing undesirable intramolecular reactions that could interfere with the switching mechanism. rsc.org

A key advantage of SHSs is their recyclability, which is central to their "green" credentials. The recovery of this compound from its miscible aqueous state is an energy-efficient process. To reverse the switch, the equilibrium of the protonation reaction must be shifted back towards the neutral amine. This is achieved by removing the CO2 trigger.

Common methods for CO2 removal include:

Inert Gas Sparging : Bubbling an inert gas, such as nitrogen or argon, through the homogeneous solution effectively strips the dissolved CO2, causing the hydrophobic amine to phase-separate from the water.

Gentle Heating : Mild heating of the solution to around 65 °C is sufficient to decrease the solubility of CO2 and drive it out of the solution, triggering the phase separation. europa.eu This temperature is significantly lower than the boiling point of the solvent, making the process less energy-intensive than traditional distillation. europa.eu

Once phase separation occurs, the hydrophobic solvent layer can be easily separated from the aqueous layer by decantation, ready for reuse in subsequent cycles.

Utility as a Synthetic Intermediate or Building Block

Beyond its application as a functional solvent, this compound possesses the characteristics of a useful synthetic building block due to its bifunctional nature, containing both a tertiary amine and an ester group.

The synthesis of this compound is itself a straightforward process, typically achieved through the reaction of tert-butylamine (B42293) and ethyl acrylate (B77674). rsc.org As a synthetic intermediate, its two functional groups offer distinct sites for further chemical transformations.

Ester Moiety : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as acid chlorides or amides. Alternatively, it can undergo transesterification with other alcohols.

Amine Moiety : The tertiary amine can participate in various reactions, including quaternization.

While its primary research focus has been as an SHS, its structure is analogous to compounds used in the synthesis of more complex molecules. For instance, the related compound ethyl 3-(N-butylacetamido)propanoate is the chemical identity of the widely used insect repellent IR3535. nih.gov This highlights the utility of the β-amino ester scaffold as a precursor for creating valuable and structurally complex products. The functional groups of this compound make it a viable starting material for creating libraries of substituted propanoic acid derivatives for various applications.

Chiral Analogues and Stereoselective Synthesis (e.g., (R)-Ethyl 3-((tert-butoxycarbonyl)(1-cyanopropan-2-yl)amino)propanoate))

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. The structural backbone of this compound serves as a valuable scaffold for creating complex chiral molecules. The sterically demanding tert-butyl group can play a crucial role in directing the stereochemical outcome of reactions, a principle leveraged in stereoselective synthesis.

A prominent example of a chiral analogue is (R)-Ethyl 3-((tert-butoxycarbonyl)(1-cyanopropan-2-yl)amino)propanoate . chemscene.compharmaffiliates.com This compound is a key intermediate in the synthesis of Orforglipron, a non-peptide oral glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity. pharmaffiliates.com The precise stereochemistry of this intermediate is critical for the biological activity of the final drug molecule. The synthesis of such analogues often involves multi-step processes where controlling the chiral centers is paramount. researchgate.net

The properties of this specific chiral analogue are detailed below:

| Property | Value |

| Compound Name | (R)-Ethyl 3-((tert-butoxycarbonyl)(1-cyanopropan-2-yl)amino)propanoate |

| CAS Number | 2212021-58-2 pharmaffiliates.combldpharm.com |

| Molecular Formula | C₁₄H₂₄N₂O₄ chemscene.com |

| Molecular Weight | 284.35 g/mol chemscene.com |

| Application | Intermediate for Orforglipron pharmaffiliates.com |

This table presents data for the chiral analogue (R)-Ethyl 3-((tert-butoxycarbonyl)(1-cyanopropan-2-yl)amino)propanoate.

Applications in Analytical Chemistry and Separation Science

In the field of analytical chemistry, sample preparation is a critical step that can significantly influence the accuracy and sensitivity of an analysis. This compound has found a niche application in this area, particularly in modern microextraction techniques.

This compound is utilized as a switchable-hydrophilicity solvent (SHS) in advanced liquid-liquid microextraction methods. biosynth.comneu.edu.tr SHS are compounds that can reversibly change their miscibility with water in response to a trigger, such as the addition or removal of carbon dioxide.

The process, known as switchable-hydrophilicity solvent liquid-liquid microextraction (SHS-LLME), leverages this property. neu.edu.tr Initially, this compound is miscible with an aqueous sample, allowing for intimate contact and efficient extraction of target analytes. Subsequently, by altering the conditions (e.g., bubbling with CO2 to form a bicarbonate salt), the solvent becomes hydrophobic and separates from the aqueous phase, now containing the concentrated analytes. This small, analyte-rich solvent phase can then be directly injected into a gas chromatograph for analysis. biosynth.com This technique offers several advantages over traditional methods, including simplicity, reduced use of volatile organic solvents, and high analyte preconcentration, thereby enhancing the efficiency and sensitivity of gas chromatographic analysis. biosynth.comrsc.org

| Feature | Description |

| Compound | This compound |

| Technique | Switchable-Hydrophilicity Solvent Liquid-Liquid Microextraction (SHS-LLME) neu.edu.tr |

| Function | Switchable Solvent biosynth.com |

| Analytical Method | Gas Chromatography (GC) biosynth.com |

| Advantage | Maximizes and optimizes extraction efficiency biosynth.com |

This table summarizes the role of this compound in microextraction techniques.

Catalytic Applications (e.g., as a ligand or in organocatalysis)

The utility of this compound extends to the realm of catalysis, where it can function either as a precursor to catalytically active species or as a ligand that modulates the activity of a metal center.

While the compound itself is not typically a catalyst, its derivatives are employed in significant catalytic reactions. For instance, it serves as a key reactant in the cobalt-catalyzed synthesis of amidines, such as (E)-Ethyl-3-(tert-butylamino)-3-(phenylimino)propanoate. rsc.org These reactions are important for creating carbon-nitrogen bonds, which are prevalent in many biologically active molecules. Furthermore, related structures are used in visible-light photocatalytic processes to generate secondary amides and other valuable scaffolds, showcasing their role in modern, light-induced synthetic methodologies. acs.orgnih.gov

In a different capacity, a close structural analogue, [3-(tert-butylamino)-2-hydroxypropyl] propanoate , has been identified as a ligand for the Beta-2 adrenergic receptor, which is a G protein-coupled receptor (GPCR). zhanggroup.org In this context, a ligand is a molecule that binds to a biological receptor to elicit a specific response. This finding underscores the potential for derivatives of this compound to be used in designing molecules that can interact with specific biological targets, a foundational concept in drug discovery.

| Application Area | Specific Role | Example |

| Catalytic Synthesis | Reactant | Cobalt-catalyzed synthesis of amidines rsc.org |

| Ligand Binding | Ligand Analogue | Binding to the Beta-2 adrenergic receptor zhanggroup.org |

This table outlines the catalytic and related applications of this compound and its analogues.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of β-amino esters, including Ethyl 3-(tert-butylamino)propanoate, is a cornerstone for accessing a wide range of valuable chemical entities. Future research is poised to move beyond traditional methods to explore more efficient, sustainable, and stereoselective synthetic routes.

One promising avenue is the advancement of catalytic 'hydrogen borrowing' methodologies, which enable the direct amination of β-hydroxyl acid esters. springernature.com This approach is considered a powerful and sustainable strategy for carbon-nitrogen bond formation, as it typically generates water as the only by-product. researchgate.net Researchers have reported cooperative catalytic systems for synthesizing β-amino acid esters from bio-derived feedstocks like 3-hydroxypropionic acid, highlighting a move towards more renewable chemical production. springernature.com

Further exploration into asymmetric synthesis will be crucial. Methods like the asymmetric Michael addition are being refined to produce β-amino esters with high enantioselectivity. mdpi.com For instance, the synthesis of functionalized β-amino esters as precursors for peptide nucleic acid (PNA) monomers has been demonstrated, showcasing the potential for creating complex, chiral molecules from simple precursors. mdpi.com Another area of interest is the development of one-step asymmetric sulfinimine-mediated synthesis of δ-amino β-keto esters, which serve as versatile chiral building blocks for alkaloid synthesis. acs.org The thermal Overman rearrangement has also been shown as a viable method for producing optically active α-alkylidene-β-amino esters. acs.org

Solvent-free reaction conditions, such as using acidic alumina (B75360) for aza-Michael mono-additions, present another green and efficient pathway. mdpi.com Additionally, research into visible-light photocatalytic functionalization of isocyanides offers a novel method for the synthesis of related compounds like Ethyl 3-(tert-butylamino)-3-oxopropanoate, which could be adapted for the target molecule. nih.gov These innovative approaches signify a shift towards creating complex amino esters with greater efficiency and less environmental impact.

Development of Advanced Spectroscopic and Computational Models

The structural elucidation of this compound and its derivatives has been well-documented using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). rsc.orgresearchgate.net These methods provide a fundamental understanding of the molecular structure.

However, the future lies in the development and application of more advanced spectroscopic and computational models to gain deeper insights into the molecule's behavior. Advanced techniques, which are often less destructive and time-consuming than traditional methods, are becoming increasingly important in chemical analysis. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful tool for complementing experimental data. Combined synthetic and computational studies on related α- and β-amino esters have successfully identified transition state structures and rationalized enantioselectivity in asymmetric reactions. nih.govresearchgate.net For example, B3LYP/6-31G* calculations have been used to model the Diels-Alder reaction, with the calculated product ratios showing good agreement with experimental results. nih.govresearchgate.net

Future research could apply these computational models to this compound to:

Predict its reactivity and the stereochemical outcomes of novel reactions.

Simulate its interaction with other molecules, which is crucial for designing derivatives for specific applications like catalysis or materials science. researchgate.net

Improve the understanding of its properties, such as its behavior as a switchable-hydrophilicity solvent.

Aid in the rational design of improved enzyme variants for the biocatalytic synthesis or hydrolysis of β-amino esters. nih.gov

By integrating advanced spectroscopic analysis with robust computational modeling, a more comprehensive and predictive understanding of the chemical and physical properties of this compound can be achieved.

Expansion of Applications in Sustainable Chemistry

This compound has been identified as a compound with notable applications in green chemistry, particularly as a switchable-hydrophilicity solvent (SHS). semanticscholar.orgrsc.org SHSs are a class of solvents that can reversibly switch between a single homogeneous phase and two immiscible phases by the addition or removal of a trigger, such as CO₂. semanticscholar.org This property is highly valuable for creating more sustainable industrial processes by simplifying product separation and catalyst recycling, thereby reducing energy consumption and waste.

Studies have shown that while some secondary amines form problematic carbamate (B1207046) salts, the sterically hindered nature of the tert-butyl group in this compound can prevent or reduce this issue. rsc.org However, the hydrolysis of the ester group during CO₂ removal has been noted as a challenge for its long-term cycling stability, suggesting a key area for future research. semanticscholar.orgrsc.org

The broader field of poly(β-amino ester)s (PBAEs) also points to significant opportunities in sustainable chemistry. resolvemass.ca Research is ongoing to develop greener synthesis methods for these polymers, such as using microwave irradiation without solvents or catalysts and utilizing bio-derived monomers. resolvemass.carsc.org These biodegradable polymers are being explored for a wide range of applications, from drug delivery to tissue engineering, offering a more environmentally friendly alternative to traditional non-degradable polymers. resolvemass.carsc.org The principles learned from these studies can be applied to the synthesis and application of this compound and its derivatives, particularly in developing sustainable materials and processes. springernature.com

Design of Derivatives with Tunable Properties for Specific Chemical Challenges

The molecular structure of this compound serves as a versatile scaffold for designing derivatives with properties tailored for specific chemical applications. The ability to modify the amine, the ester, and the ethyl backbone allows for the fine-tuning of its chemical and physical characteristics.

A significant area of research is the incorporation of this and similar β-amino esters into polymers. Poly(β-amino ester)s (PBAEs) are known for their tunable properties, which can be adjusted by selecting different amine and diacrylate monomers. resolvemass.ca This allows for the creation of materials with specific degradation rates, biocompatibility, and responsiveness to stimuli like pH. rsc.org For example, fluorescently end-labeled PBAEs have been synthesized to study the erosion of polyelectrolyte multilayers for controlled release applications. nih.gov

Future research directions in designing derivatives include:

Functionalized Polymers for Biomedical Applications: Creating novel α-mannose-functionalized poly(β-amino ester) nanoparticles for targeted mRNA vaccine delivery. rsc.org

Chiral Building Blocks: Utilizing the core structure to synthesize more complex, optically active molecules for use in asymmetric catalysis or as precursors to natural products. mdpi.comacs.org

Stimuli-Responsive Materials: Developing multi-responsive polymers based on the β-amino ester structure that can react to light, temperature, or magnetic fields. resolvemass.ca

Hybrid Materials: Combining β-amino ester derivatives with other materials to create hybrid systems with enhanced mechanical or functional properties. resolvemass.ca

By systematically modifying the structure of this compound, a new generation of molecules and materials can be developed to address specific challenges in medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-(tert-butylamino)propanoate, and how is reaction yield optimized?

- Methodological Answer : The compound is synthesized via a Michael addition reaction between ethyl acrylate and tert-butylamine. Optimized conditions include a molar ratio of 1:2.1 (ethyl acrylate:tert-butylamine), reaction under ambient conditions, and purification via vacuum distillation (62°C at 4 torr). Yield optimization (51%) is achieved by controlling stoichiometry and reaction time. Characterization involves H NMR (e.g., δ 1.05 ppm for tert-butyl group), C NMR, IR (1731 cm for ester C=O), and elemental analysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., triplet at δ 1.21 ppm for ethyl CH, singlet at δ 1.05 ppm for tert-butyl). C NMR confirms carbonyl (δ 172.9 ppm) and quaternary carbons.

- IR Spectroscopy : Peaks at 3319 cm (N–H stretch) and 1731 cm (ester C=O).

- Mass Spectrometry : EI-MS fragments at m/z 158 (base peak, loss of tert-butyl group) and 70 (tert-butylamine fragment) .

Advanced Research Questions

Q. How is this compound utilized in synthesizing N-acyloxyphthalimides, and what factors influence acylation efficiency?

- Methodological Answer : The compound reacts with substituted benzoyl chlorides (e.g., 3-chloro-4-methoxybenzoyl chloride) in the presence of triethylamine (1.2–1.5 equiv.) to form N-acyl derivatives (e.g., ethyl 3-(N-tert-butylbenzamido)propanoate). Reaction efficiency depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity of benzoyl chlorides.

- Base Optimization : Triethylamine neutralizes HCl byproduct, preventing side reactions.

- Yields typically range from 80–93% for aromatic derivatives .

Q. What methodologies employ this compound in constructing nitrogen-containing heterocycles?

- Methodological Answer : Palladium-catalyzed reactions with isocyanides yield pyrazole derivatives (e.g., ethyl 3-(3-(tert-butylamino)-5-phenyl-1H-pyrazol-4-yl)propanoate). Key steps include:

- Catalytic Conditions : Pd catalysts under inert atmosphere.

- Characterization : H NMR confirms pyrazole protons (δ 7.48–7.34 ppm), while C NMR identifies carbonyl (δ 173.9 ppm) and quaternary carbons. Yields reach 83% .

Q. How does steric hindrance from the tert-butyl group influence reactivity in derivatization reactions?

- Methodological Answer : The tert-butyl group:

- Steric Effects : Limits nucleophilic attack at the β-amino position, directing acylation to the amino group.

- Electronic Effects : Electron-donating nature stabilizes intermediates during amide bond formation.

- Reaction Optimization : Higher equivalents of acylating agents (1.1–1.5 equiv.) compensate for steric bulk in benzamidation reactions .

Q. How is this compound employed as an intermediate in pharmaceutical synthesis (e.g., dabigatran etexilate)?

- Methodological Answer : It reacts with 4-methylamino-3-nitrobenzoic acid using carbodiimide (CDI) activation, followed by zinc-mediated nitro group reduction. Subsequent steps involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.